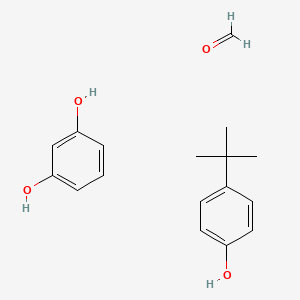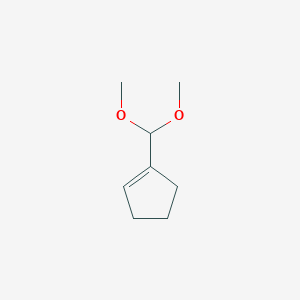
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with electrophiles. The introduction of the chloro group can be achieved through chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The propanoyloxy group can be introduced via esterification, where propanoic acid reacts with the hydroxyl group on the benzene ring in the presence of an acid catalyst. Finally, the carboximidoyl chloride group can be introduced through a reaction with phosgene (COCl₂) or thionyl chloride (SOCl₂).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl₂) and iron(III) chloride (FeCl₃) as a catalyst.
Esterification: Propanoic acid and an acid catalyst such as sulfuric acid (H₂SO₄).
Hydrolysis: Water (H₂O) and a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with nucleophiles and electrophiles. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the ester and carboximidoyl chloride groups can participate in hydrolysis and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chloro group.
Benzoyl Chloride: Contains a benzene ring with a carbonyl chloride group.
Propanoyl Chloride: A compound with a propanoyl group attached to a chloride.
Uniqueness
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
61101-51-7 |
|---|---|
Formule moléculaire |
C10H9Cl2NO2 |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
[[chloro-(2-chlorophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-9(14)15-13-10(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Clé InChI |
YRWUTBIJQCXQIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)ON=C(C1=CC=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)



![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)



-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)


